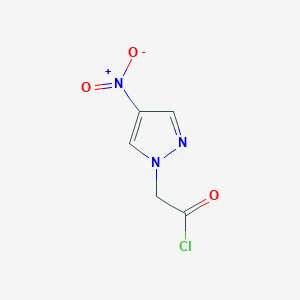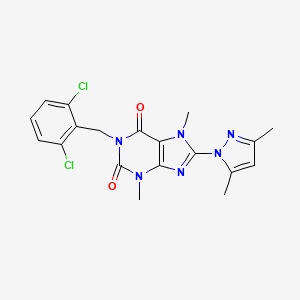
(4-nitro-1H-pyrazol-1-yl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitro-1H-pyrazol-1-yl)acetyl chloride, also known as NPA-Cl, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrazole family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of (4-nitro-1H-pyrazol-1-yl)acetyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development and progression of cancer and inflammation. Specifically, (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, (4-nitro-1H-pyrazol-1-yl)acetyl chloride has also been studied for its biochemical and physiological effects. Studies have shown that (4-nitro-1H-pyrazol-1-yl)acetyl chloride can induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of inflammatory cytokines. These effects are thought to be mediated by the inhibition of COX-2 activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-nitro-1H-pyrazol-1-yl)acetyl chloride in lab experiments is its high potency and specificity. (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to have a strong inhibitory effect on COX-2 activity, making it an ideal tool for studying the role of COX-2 in various biological processes. However, one limitation of using (4-nitro-1H-pyrazol-1-yl)acetyl chloride is its potential toxicity. Studies have shown that high doses of (4-nitro-1H-pyrazol-1-yl)acetyl chloride can cause liver and kidney damage, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on (4-nitro-1H-pyrazol-1-yl)acetyl chloride. One area of focus is the development of new drugs based on the structure of (4-nitro-1H-pyrazol-1-yl)acetyl chloride. Researchers are exploring ways to modify the structure of (4-nitro-1H-pyrazol-1-yl)acetyl chloride to improve its potency and reduce its toxicity. Another area of research is the identification of new targets for (4-nitro-1H-pyrazol-1-yl)acetyl chloride. Although COX-2 is the primary target of (4-nitro-1H-pyrazol-1-yl)acetyl chloride, there may be other enzymes or pathways that are also affected by this compound. Finally, researchers are investigating the potential use of (4-nitro-1H-pyrazol-1-yl)acetyl chloride as a diagnostic tool for cancer and other diseases. By understanding the biochemical and physiological effects of (4-nitro-1H-pyrazol-1-yl)acetyl chloride, scientists may be able to develop new diagnostic tests that can detect the presence of cancer or other diseases at an early stage.
Synthesemethoden
The synthesis of (4-nitro-1H-pyrazol-1-yl)acetyl chloride involves the reaction of 4-nitro-1H-pyrazole with acetyl chloride in the presence of a catalyst such as triethylamine. The reaction occurs under reflux conditions and yields (4-nitro-1H-pyrazol-1-yl)acetyl chloride as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
(4-nitro-1H-pyrazol-1-yl)acetyl chloride has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHACGOYLZXXTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitro-1H-pyrazol-1-yl)acetyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2791603.png)
![6,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B2791604.png)
![N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2791606.png)
![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2791607.png)


![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)
![3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791615.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)



